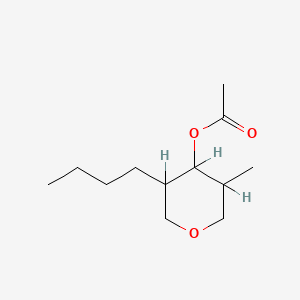
Pinacyanol chloride
Vue d'ensemble
Description
Pinacyanol chloride, also known as Quinaldine blue or PIN, belongs to the class of symmetric trimethinecyanine dyes . It is widely used as a histological stain and in the study of bacterial polysaccharides .
Synthesis Analysis
The blue dye is prepared from 2-methylquinoline by quaternization with ethyl chloride or ethyl iodide. Condensation with formaldehyde results in coupling .
Molecular Structure Analysis
The empirical formula of Pinacyanol chloride is C25H25ClN2 . The molecular weight is 388.93 . The SMILES string representation is [Cl-].CCN1C(=C\C=C\c2ccc3ccccc3[n+]2CC)\C=Cc4ccccc14 .
Chemical Reactions Analysis
Pinacyanol chloride forms mesoscopic H- and J-aggregates in aqueous solution . The intensities at 546 and 507 nm were increased with the growing ratio of γ-cyclodextrin to dye .
Physical And Chemical Properties Analysis
Pinacyanol chloride appears as a blue solid . It has a melting point of 270°C (dec.) (lit.) . It has two absorption maximums at 560 nm (2nd) and 604 nm .
Applications De Recherche Scientifique
Histological Staining
Pinacyanol chloride: is widely utilized as a histological stain . It is particularly useful in the study of bacterial polysaccharides, where it helps to visualize and differentiate structures within biological tissues.
Study of Bacterial Polysaccharides
The compound is employed in the research of bacterial polysaccharides . These complex carbohydrates are key components of bacterial cell walls and are important for understanding bacterial physiology and pathogenicity.
Respiratory Immunogenicity
Exposure to Pinacyanol chloride has been linked to inducing respiratory immunogenicity . This suggests its potential use in studying immune responses in the respiratory system, possibly aiding in vaccine development or allergy research.
Optical Properties in Vis-Spectroscopy
Pinacyanol chloride: exhibits two absorption maxima at 605nm and 550nm , known as α and β bands respectively . This makes it valuable in vis-spectroscopy for analyzing the optical properties of substances.
Thermodynamics and Solution Behavior
The compound’s structural, protolytic, and thermodynamic properties in various systems such as aqueous, aqueous–organic solutions, and salt-containing solutions have been extensively studied . This research is crucial for understanding its behavior in different environments and for applications in chemical thermodynamics.
Computer Simulation of Molecular Interactions
Pinacyanol chloride: is used in computer simulations to model intermolecular interactions . These simulations can predict how the dye interacts with other molecules, which is important for designing new materials and understanding biological processes.
Self-association and Dissimilar Association Studies
The dye’s ability to self-associate, as well as form dissimilar associations with other dyes, organic ions, and metal complex compounds, is a significant area of research . These studies are important for developing new dye systems and understanding molecular assembly.
Photodegradation Research
Research has also focused on the photodegradation of Pinacyanol chloride, examining how light exposure affects its decomposition and the correlation with optical properties in the visible spectrum .
Mécanisme D'action
Target of Action
Pinacyanol chloride, also known as Quinaldine Blue, is a symmetric trimethinecyanine dye . It is primarily used as a histological stain . The compound’s primary targets are bacterial polysaccharides .
Mode of Action
Pinacyanol chloride interacts with its targets by inducing respiratory immunogenicity . It has two absorption maximums at 605nm and 550nm, which are known as α and β bands respectively .
Biochemical Pathways
The compound affects the aggregation behavior in aqueous solutions . At a concentration of 0.7 mM, H-aggregates are detected that are characterized by a broad absorption band centered at ∼511 nm . The kinetics of J-aggregation depends on the dye concentration and the route of sample preparation, but can also be enhanced by shear stress .
Pharmacokinetics
It is known that the compound forms mesoscopic h- and j-aggregates in aqueous solution . The aggregation behavior of the cationic Pinacyanol chloride in aqueous solution is investigated using absorption and linear dichroism spectroscopies, optical microscopy, and cryogenic transmission electron microscopy (cryo-TEM) .
Result of Action
The molecular and cellular effects of Pinacyanol chloride’s action primarily involve the induction of respiratory immunogenicity . The compound is also used in the study of bacterial polysaccharides .
Action Environment
The action of Pinacyanol chloride is influenced by environmental factors such as the concentration of the compound and the presence of shear stress . The compound’s aggregation behavior, which is central to its mode of action, is affected by these factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNARAKYNRZID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14124-47-1 (tosylate), 605-91-4 (iodide) | |
| Record name | Quinaldine blue [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright blue-green solid; [Merck Index] | |
| Record name | Quinaldine blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16100 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pinacyanol chloride | |
CAS RN |
2768-90-3 | |
| Record name | Pinacyanol chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaldine blue [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinaldine blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALDINE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SZ6DGY86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




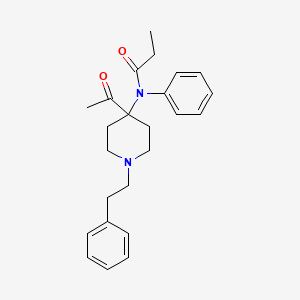
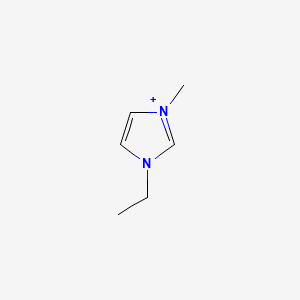

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)


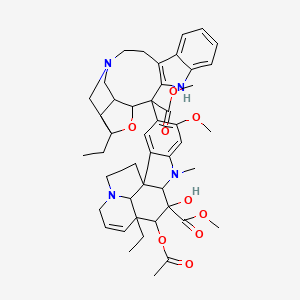

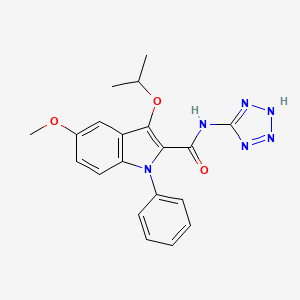
![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)
